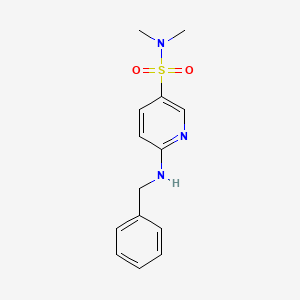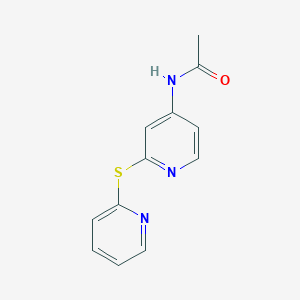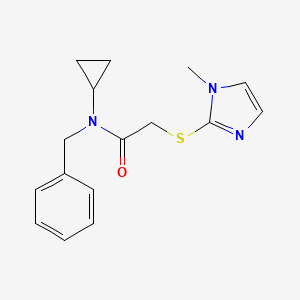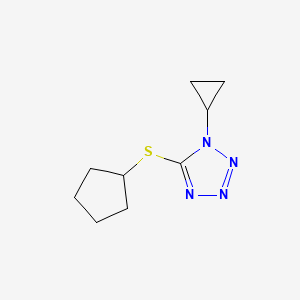
N-(2-fluoro-5-pyrrol-1-ylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-5-pyrrol-1-ylphenyl)acetamide, commonly known as FPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FPA is a potent inhibitor of several enzymes and has shown promising results in the treatment of various diseases.
Wirkmechanismus
FPA exerts its pharmacological effects by inhibiting the activity of several enzymes, including COX-2 and HDACs. By inhibiting COX-2, FPA reduces the production of prostaglandins, which are involved in inflammation and pain. By inhibiting HDACs, FPA promotes the acetylation of histones, which leads to changes in gene expression and can result in the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
FPA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that FPA inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. FPA has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, FPA has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
FPA has several advantages for lab experiments. It is a potent inhibitor of several enzymes and has shown promising results in the treatment of various diseases. However, FPA also has some limitations. It is a synthetic compound, which may limit its availability and increase its cost. In addition, FPA may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of FPA. One potential direction is the development of FPA derivatives with improved pharmacological properties, such as increased potency and selectivity. Another potential direction is the investigation of FPA in combination with other drugs for the treatment of various diseases. Finally, the elucidation of the molecular mechanisms underlying the pharmacological effects of FPA could provide insights into the pathophysiology of various diseases and facilitate the development of novel therapeutic strategies.
Conclusion:
In conclusion, FPA is a synthetic compound that has shown promising results in the treatment of various diseases. FPA inhibits the activity of several enzymes, including COX-2 and HDACs, and has several biochemical and physiological effects. FPA has several advantages for lab experiments, but also has some limitations. Finally, there are several future directions for the study of FPA, including the development of FPA derivatives with improved pharmacological properties and investigation of FPA in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of FPA involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-fluoro-5-nitrophenylacetic acid, which is then reduced to 2-fluoro-5-aminophenylacetic acid. The final step involves the reaction of 2-fluoro-5-aminophenylacetic acid with pyrrole-1-carboxamidine to yield FPA.
Wissenschaftliche Forschungsanwendungen
FPA has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. FPA has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation and pain. FPA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in various diseases, including cancer.
Eigenschaften
IUPAC Name |
N-(2-fluoro-5-pyrrol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-9(16)14-12-8-10(4-5-11(12)13)15-6-2-3-7-15/h2-8H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBNECZEDSUOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N2C=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548066.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7548076.png)
![2-bromo-4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B7548079.png)
![4-bromo-2-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B7548087.png)


![1-[[(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7548113.png)
![N-(cyclohexylmethyl)-N-cyclopropyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7548117.png)



![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7548145.png)

![1-methyl-N-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7548166.png)